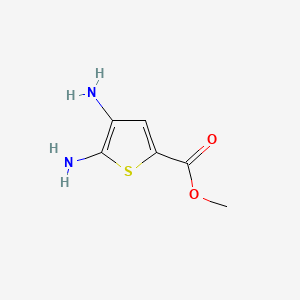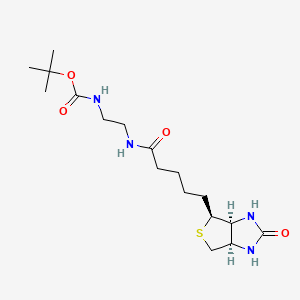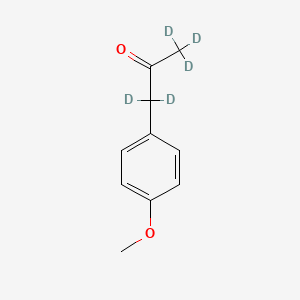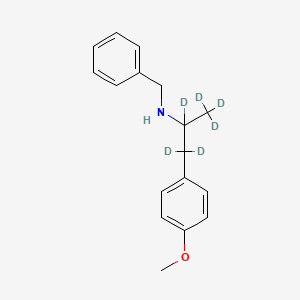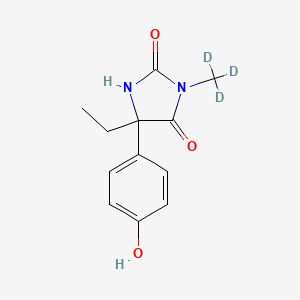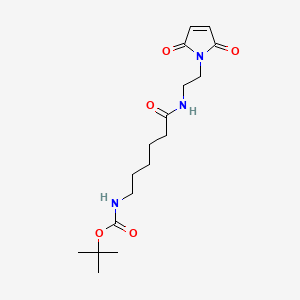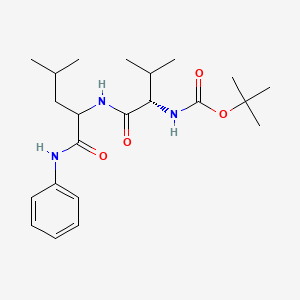![molecular formula C24H27NO3 B562358 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 CAS No. 1185239-87-5](/img/structure/B562358.png)
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3” is a compound that is used as an isotopic label in various research fields . It is also known as an impurity of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves treating 5,6-dimethoxy-indanone with N-benzyl-piperidine-4-carboxaldehyde in the presence of NaOH flakes . The reaction is monitored by TLC and once complete, the solid formed is filtered, washed, and dried .Molecular Structure Analysis
The molecular formula of this compound is C21H27NO3 . It contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis
The compound is involved in the inhibition of acetylcholinesterase (AChE), showing a selective affinity 1250 times greater for AChE than for butyrylcholinesterase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.45 . It is soluble in chloroform, ethyl acetate, and methanol . The compound appears as a solid .科学的研究の応用
Acetylcholinesterase Inhibition
One of the primary scientific applications of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3, also known as donepezil, is as a potent inhibitor of acetylcholinesterase (AChE). This compound has demonstrated significant potency against AChE, with a selective affinity that is considerably higher for AChE than for butyrylcholinesterase. Its effectiveness has been shown through in vivo studies, where it produced a marked increase in acetylcholine content in the rat cerebral cortex, indicating its potential use in treatments aimed at enhancing cholinergic function. The synthesis, structure-activity relationship (SAR), and hypothetical binding site of this compound have been extensively studied, providing insights into its mechanism of action and potential therapeutic applications (Sugimoto et al., 1995).
Molecular Imaging and Radiopharmaceutical Applications
This compound has also been labeled with carbon-11 to create [11C]donepezil, a radioligand for positron emission tomography (PET) imaging. This application allows for the visualization of acetylcholinesterase in the brain, contributing to the understanding of various neurological conditions and the development of new therapeutic strategies. The synthesis, purification, and formulation of this radioligand have been optimized for use in imaging studies, providing a tool for non-invasive exploration of cholinergic neurotransmission (Vos et al., 2000).
Conformational and Molecular Shape Analysis
Further research into the conformational analyses and molecular shape comparisons of indanone-benzylpiperidine inhibitors, including 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3, has provided valuable insights into their interaction with AChE. These studies have helped to define active conformations and develop models for receptor binding, aiding in the design of more effective AChE inhibitors. Such research underscores the importance of structural considerations in the development of pharmacologically active compounds (Cardozo et al., 1992).
Crystal Structure Determination
The crystal structure determination of related compounds has facilitated a deeper understanding of the molecular architecture and potential binding modes of this class of AChE inhibitors. By elucidating the arrangement of atoms within the crystal lattice, researchers can infer the stability, reactivity, and interaction potential of these compounds, which is crucial for their optimization and application in therapeutic contexts (Sudhakar et al., 2005).
Safety And Hazards
将来の方向性
The compound’s role as an isotopic label suggests it has potential applications in various research fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Its use as an impurity of Donepezil also suggests potential relevance in the development of treatments for Alzheimer’s disease .
特性
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12-/i13+1,20+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOTUSFDTTWJL-KUBYRKBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[13CH2]/[13C](=C/C3CCN(CC3)CC4=CC=CC=C4)/[13C]2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
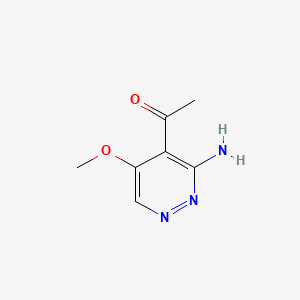

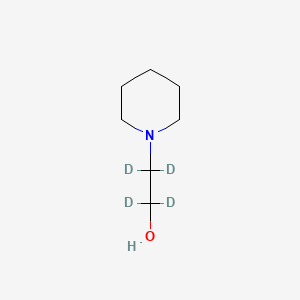
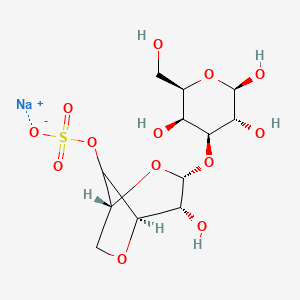
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
